REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1.Cl[C:8]1[N:13]=[CH:12][N:11]=[C:10]([NH2:14])[CH:9]=1>CO.O>[NH2:14][C:10]1[N:11]=[CH:12][N:13]=[C:8]([N:2]2[CH2:5][CH:4]([OH:6])[CH2:3]2)[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
454 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)O
|
Name
|
resultant residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)N
|
Name
|
IMS
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with MeOH
|
Type
|
WASH
|
Details
|
the product eluted with 2M ammonia in MeOH
|
Type
|
CONCENTRATION
|
Details
|
The relevant fractions were concentrated to dryness under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
The column was then washed with MeOH
|
Type
|
WASH
|
Details
|
eluted with 2 M ammonia in MeOH
|
Type
|
CONCENTRATION
|
Details
|
The relevant fractions were concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography (NH2 cartridge, 0-5% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC=N1)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |